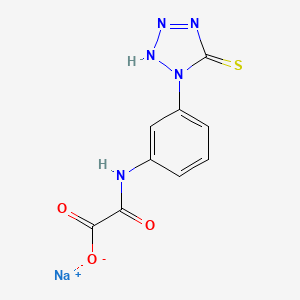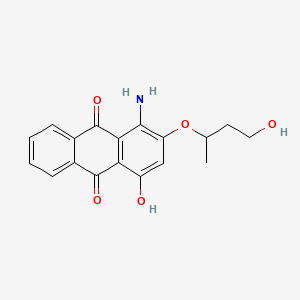
Sodium N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)acetamidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)acetamidate is a heterocyclic organic compound with the molecular formula C9H9N5OSNa. It is known for its unique structure, which includes a tetrazole ring, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)acetamidate typically involves the reaction of 3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)aniline with sodium acetate under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the required reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)acetamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The tetrazole ring allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)acetamidate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Sodium N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)acetamidate involves its interaction with specific molecular targets. The tetrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)-benzenesulfonic acid sodium salt
- N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide
- 2-(methylsulfanyl)-N-(3-(5-sulfanylidene-2,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl)acetamide
Uniqueness
Sodium N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)acetamidate stands out due to its specific structural features, such as the presence of both a tetrazole ring and an acetamidate group. These features confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
57116-72-0 |
|---|---|
Molekularformel |
C9H6N5NaO3S |
Molekulargewicht |
287.23 g/mol |
IUPAC-Name |
sodium;2-oxo-2-[3-(5-sulfanylidene-2H-tetrazol-1-yl)anilino]acetate |
InChI |
InChI=1S/C9H7N5O3S.Na/c15-7(8(16)17)10-5-2-1-3-6(4-5)14-9(18)11-12-13-14;/h1-4H,(H,10,15)(H,16,17)(H,11,13,18);/q;+1/p-1 |
InChI-Schlüssel |
UHADYTHGTLOICT-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC(=C1)N2C(=S)N=NN2)NC(=O)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B12684436.png)



